

In-Depth Technical Guide: 1,3,5-Trimethoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,3,5-Trimethoxy-2-nitrobenzene*

Cat. No.: *B085831*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides comprehensive information on **1,3,5-Trimethoxy-2-nitrobenzene**, a key chemical intermediate. While direct applications in drug development are not prominent, its primary role is as a precursor to 2,4,6-trimethoxyaniline, a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.^[1] This document outlines its chemical identity, physical properties, synthesis protocols, and its pivotal role in synthetic chemistry.

Chemical Identity and Properties

- IUPAC Name: **1,3,5-trimethoxy-2-nitrobenzene**^[2]
- CAS Number: 14227-18-0^[2]

The physical and chemical properties of **1,3,5-Trimethoxy-2-nitrobenzene** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ NO ₅	PubChem[2]
Molecular Weight	213.19 g/mol	PubChem[2]
Exact Mass	213.06372245 Da	PubChem[2]
Appearance	Not specified	-
Melting Point	Not specified	-
Boiling Point	Not specified	-
Solubility	Not specified	-

Synthesis of 1,3,5-Trimethoxy-2-nitrobenzene

The synthesis of **1,3,5-Trimethoxy-2-nitrobenzene** is typically achieved through the electrophilic nitration of 1,3,5-trimethoxybenzene. However, the high activation of the benzene ring by the three methoxy groups makes the reaction prone to the formation of by-products and more highly nitrated species, such as 1,3,5-trimethoxy-2,4,6-trinitrobenzene. Obtaining the mono-nitro derivative in high yield can be challenging.

Experimental Protocol: Nitration of 1,3,5-Trimethoxybenzene

This protocol is adapted from studies on the nitration of 1,3,5-trimethoxybenzene. Precise control of reaction conditions is crucial to favor the formation of the mono-nitro product.

Materials:

- 1,3,5-Trimethoxybenzene
- Concentrated Sulfuric Acid (98%)
- Sodium Nitrate
- Crushed Ice

- Water
- Reaction vessel (round-bottom flask)
- Magnetic stirrer and stir bar
- Cooling bath (ice-salt)

Procedure:[3]

- In a reaction vessel, cool concentrated sulfuric acid to 0-5 °C using a cooling bath.
- Slowly add 1,3,5-trimethoxybenzene to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains low.
- Gradually add solid sodium nitrate in small portions to the mixture. Monitor the temperature closely to prevent a rapid increase.
- After the addition is complete, allow the reaction to stir for a specified time at a controlled temperature. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice. This will precipitate the crude product.
- Filter the solid precipitate and wash it thoroughly with cold water until the washings are neutral to remove any residual acid.
- Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent.

Application as a Chemical Intermediate

The primary utility of **1,3,5-Trimethoxy-2-nitrobenzene** in the context of drug development and complex molecule synthesis is its role as an intermediate for the production of 2,4,6-trimethoxyaniline. The nitro group can be readily reduced to an amino group, which is a versatile functional handle for a wide range of subsequent chemical transformations.

Experimental Protocol: Reduction to 2,4,6-Trimethoxyaniline

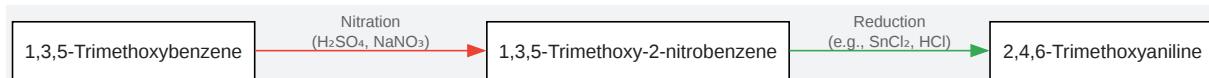
The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods can be employed, including catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Materials:

- **1,3,5-Trimethoxy-2-nitrobenzene**
- Ethanol or Acetic Acid (as solvent)
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Concentrated Hydrochloric Acid (HCl)
- Sodium Hydroxide (NaOH) solution
- Ether or Ethyl Acetate (for extraction)
- Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

General Procedure:

- Dissolve **1,3,5-Trimethoxy-2-nitrobenzene** in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
- Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
- Heat the reaction mixture under reflux for a period sufficient to ensure complete reduction of the nitro group (monitor by TLC).
- After cooling, neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the solution is basic. This will precipitate tin salts.
- Extract the aqueous mixture with an organic solvent like ether or ethyl acetate multiple times.


- Combine the organic extracts and wash with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
- Remove the solvent under reduced pressure to yield crude 2,4,6-trimethoxyaniline, which can be further purified by distillation or chromatography.

Synthetic Utility and Workflows

2,4,6-trimethoxyaniline is a valuable precursor for synthesizing a variety of more complex molecules, including those with potential biological activity.^[1] The amino group allows for the formation of amides, imines, and diazonium salts, which can then be used in a multitude of coupling reactions to build intricate molecular frameworks.

Synthetic Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations involving **1,3,5-TriMethoxy-2-nitrobenzene**.

[Click to download full resolution via product page](#)

Caption: Synthesis of 2,4,6-TriMethoxyaniline from 1,3,5-TriMethoxybenzene.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesizing bioactive molecules from 2,4,6-TriMethoxyaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. a2bchem.com [a2bchem.com]
- 2. 1,3,5-Trimethoxy-2-nitrobenzene | C9H11NO5 | CID 518903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 1,3,5-Trimethoxy-2-nitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085831#1-3-5-trimethoxy-2-nitrobenzene-cas-number-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com